N-(3-methoxyphenyl)-N-(methylsulfonyl)alanine
Description
Properties
IUPAC Name |
2-(3-methoxy-N-methylsulfonylanilino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S/c1-8(11(13)14)12(18(3,15)16)9-5-4-6-10(7-9)17-2/h4-8H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPWLNWYDDXLQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C1=CC(=CC=C1)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-N-(methylsulfonyl)alanine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a methoxyphenyl group and a methylsulfonyl moiety. This configuration suggests potential interactions with various biological targets, particularly enzymes and receptors involved in metabolic pathways.
The biological activity of this compound is believed to involve the inhibition of specific enzymes, potentially impacting cellular signaling pathways. According to available research, the compound may interact with molecular targets leading to alterations in biochemical processes such as inflammation and cell proliferation .
Enzyme Inhibition
Studies indicate that this compound may exhibit enzyme inhibition properties, particularly against cyclooxygenase (COX) and lipoxygenase (LOX) pathways. The structure-activity relationship (SAR) suggests that modifications in the phenyl ring can significantly influence the selectivity and potency of the compound against these enzymes .
Antioxidant Activity
Research has shown that compounds similar to this compound possess antioxidant properties. This activity is crucial in mitigating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
Anti-Inflammatory Effects
The compound has been evaluated for its anti-inflammatory effects. Studies indicate that it may reduce the release of pro-inflammatory cytokines, thereby suggesting a potential therapeutic role in inflammatory diseases .
Antimicrobial Activity
Preliminary studies have also explored the antimicrobial activity of this compound. Its structural characteristics may confer it with the ability to inhibit bacterial growth, although detailed studies are necessary to confirm these effects.
Case Studies and Research Findings
- Inhibition Studies : A study investigated the inhibitory effects of various derivatives on COX-1 and COX-2 enzymes. The results demonstrated that certain modifications to the methylsulfonyl group enhanced selectivity towards COX-2, indicating a promising pathway for developing anti-inflammatory agents .
- Molecular Dynamics Simulations : Computational studies have explored the binding affinity of this compound to target proteins. These simulations suggest that specific amino acid interactions are crucial for its inhibitory activity, providing insights into its mechanism of action .
- Therapeutic Potential : Research into related compounds has shown significant reductions in bacterial loads in infected models when treated with similar amino acid derivatives, suggesting potential applications in antimicrobial therapy .
Data Tables
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that compounds similar to N-(3-methoxyphenyl)-N-(methylsulfonyl)alanine exhibit antiviral properties. For instance, vinyl sulfone derivatives have shown effectiveness against various viruses by acting as covalent inhibitors of viral proteases. These findings suggest that the structural features of this compound could be optimized for similar antiviral applications .
Anticancer Potential
Research has demonstrated that amino acid derivatives can possess anticancer properties. For example, modifications to amino acids have been linked to enhanced apoptosis in cancer cells through the regulation of the Bcl-2 family of proteins. This mechanism highlights the potential of this compound in developing new anticancer agents .
Structural Modifications and Bioactivity
The bioactivity of this compound can be significantly influenced by structural modifications. The introduction of various substituents on the phenyl ring can alter its pharmacokinetic properties and enhance its interaction with biological targets.
Case Studies on Structural Modifications
- Phenyl Substituents : Variations in the substituents on the 3-position of the phenyl ring have been shown to affect the compound's potency against specific enzymes or receptors.
- Sulfone Modifications : Altering the sulfone group can influence solubility and stability, which are critical for therapeutic efficacy.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
The table below compares key structural features and physicochemical parameters of N-(3-Methoxyphenyl)-N-(methylsulfonyl)alanine with its analogues:
Key Observations :
- Substituent Position : The meta -methoxy group in the target compound may confer distinct electronic and steric effects compared to para -substituted analogues (e.g., ).
- Halogen Substitution : Chloro () and fluoro () substituents increase molecular weight and may alter binding affinity in biological systems.
- Solubility : Sulfonamide and carboxylic acid groups enhance water solubility, but bulky substituents (e.g., ethyl, methyl) reduce it .
This compound
- Potential Applications: Likely serves as an intermediate in drug synthesis, analogous to N-(methylsulfonyl)-N-phenyl-D-alanine (), which is studied for PET radioligand development .
- Synthetic Routes : Similar to , sulfonylation of alanine derivatives with methoxyphenyl amines is a plausible pathway.
N-(4-Methoxyphenyl)-N-(methylsulfonyl)alanine
- Research Findings : Demonstrated utility in ceramidase inhibition studies due to its sulfonamide group .
N-(3-Chlorophenyl)-N-(methylsulfonyl)alanine
- Biological Activity : Chlorine’s electron-withdrawing effects may enhance binding to hydrophobic enzyme pockets, as seen in related sulfonamide inhibitors .
N-(3-Fluorophenyl)-N-(methylsulfonyl)-L-alanine
Comparative Analysis of Stability and Reactivity
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for producing N-(3-methoxyphenyl)-N-(methylsulfonyl)alanine, and how are impurities minimized?
- Methodological Answer : Synthesis typically involves coupling a methoxyphenylamine derivative with methylsulfonyl-alanine precursors. For example, analogous compounds like N-acetyl-3-(3-carboxy-4-methoxyphenyl)-L-alanine derivatives are synthesized via esterification using reagents like SOCl₂ in ethanol, followed by 24-hour reflux and purification via silica gel chromatography . Key steps include optimizing reaction time (e.g., 24 hours for complete conversion) and using gradient elution in chromatography to isolate the target compound from byproducts like unreacted starting materials or hydrolysis products.
Q. How are the methoxyphenyl and methylsulfonyl groups in this compound characterized spectroscopically?
- Methodological Answer : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical. The methoxyphenyl group is identified via aromatic proton signals (δ 6.8–7.2 ppm in ¹H NMR) and a methoxy singlet (δ ~3.8 ppm). The methylsulfonyl group shows distinct ¹³C NMR peaks at ~40–45 ppm (CH₃) and 110–115 ppm (SO₂). High-resolution MS (HRMS) confirms molecular weight, with fragmentation patterns distinguishing sulfonamide linkages (e.g., m/z corresponding to [M+H]+ and sulfonyl-related ions) .
Q. What role do the methoxyphenyl and methylsulfonyl moieties play in the compound’s solubility and stability?
- Methodological Answer : The methoxyphenyl group enhances lipophilicity, which can be quantified via logP calculations (e.g., using ChemDraw or ACD/Labs software). However, the methylsulfonyl group introduces polarity due to its strong electron-withdrawing nature, improving aqueous solubility in buffers at physiological pH. Stability studies under varying pH (e.g., 1.2 for gastric fluid vs. 7.4 for plasma) and thermal gravimetric analysis (TGA) assess degradation thresholds. For instance, sulfonamide bonds may hydrolyze under acidic conditions, requiring stabilization via lyophilization .
Advanced Research Questions
Q. How can radiolabeled analogs (e.g., carbon-11) of this compound be synthesized for in vitro receptor binding assays?
- Methodological Answer : Carbon-11 labeling involves substituting the methoxy group with [¹¹C]methyl iodide via nucleophilic substitution. For example, N-(3-[¹¹C]methoxyphenyl)-4-trifluoromethylcinnamide analogs are synthesized by reacting precursor phenols with [¹¹C]CH₃I in dimethyl sulfoxide (DMSO) at 80°C for 5 minutes. Radiochemical purity (>95%) is confirmed via radio-HPLC using a C18 column and acetonitrile/water gradients. Autoradiography protocols then validate binding to targets like TRPV1 receptors in brain slices, with non-specific binding blocked by excess cold ligand .
Q. What strategies resolve contradictions in reported biological activity data for this compound (e.g., TRPV1 antagonism vs. agonism)?
- Methodological Answer : Discrepancies may arise from assay conditions. For example, TRPV1 activity assays should standardize calcium flux measurements (using FLIPR Tetra) across cell lines (e.g., HEK293 vs. CHO). Competitive binding assays with [³H]resiniferatoxin can clarify whether the compound acts as a competitive antagonist (Ki values < 100 nM) or allosteric modulator. Dose-response curves (IC₅₀) under varying pH or temperature (TRPV1 is heat-sensitive) further elucidate mechanism .
Q. How can computational modeling guide structural optimization to enhance target selectivity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies key interactions between the methoxyphenyl group and TRPV1’s vanilloid binding pocket (e.g., Tyr511 π-π stacking). Methylsulfonyl groups may form hydrogen bonds with Arg556. Free energy perturbation (FEP) calculations predict the impact of substituent modifications (e.g., replacing methoxy with ethoxy) on binding affinity. Synthesis and testing of analogs validate predictions, with selectivity assessed via off-target panels (e.g., CEREP’s Psychoactive Drug Screen) .
Methodological Notes
- Data Validation : Cross-correlate NMR/MS data with computational predictions (e.g., ChemAxon or Gaussian) to confirm structural assignments .
- Assay Reproducibility : Use internal controls (e.g., capsazepine for TRPV1 assays) and triplicate measurements to minimize variability .
- Safety Protocols : Handle methylsulfonyl derivatives under fume hoods due to potential respiratory irritation; refer to GBZ 2.1-2007 workplace exposure guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
